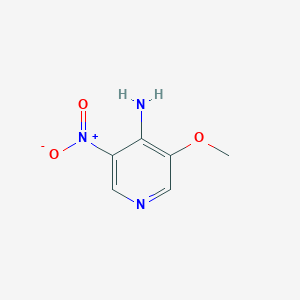

3-Methoxy-5-nitropyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 3-Methoxy-5-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion . This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . Further substitution reactions with ammonia and amines can be used to introduce the methoxy and amino groups .

Analyse Chemischer Reaktionen

3-Methoxy-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid in ethanol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.

Common reagents and conditions used in these reactions include iron, acetic acid, ethanol, and various amines . Major products formed from these reactions include 3-nitropyridine derivatives and substituted pyridines .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-nitropyridin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to the modulation of various biological pathways, including those involved in cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-5-nitropyridin-4-amine can be compared with other nitropyridine derivatives, such as:

3-Nitropyridine: Similar in structure but lacks the methoxy and amino groups.

4-Aminopyridine: Contains an amino group but lacks the nitro and methoxy groups.

5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the methoxy and amino groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

3-Methoxy-5-nitropyridin-4-amine is a compound belonging to the nitropyridine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H7N3O3

- Molecular Weight : 169.14 g/mol

- IUPAC Name : this compound

- InChI Key : BDMJYKJWWPPVPN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biochemical pathways:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially enhancing its reactivity and biological interactions.

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may modify its biological activity.

- Biochemical Pathways : It is hypothesized that this compound may modulate pathways similar to other nitropyridines, which are known for their antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that nitropyridine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays efficacy against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In a mouse xenograft model, compounds with similar structures demonstrated tumor growth inhibition. Although specific data on this compound is limited, its structural analogy suggests potential effectiveness against cancer cell lines.

Case Studies

-

Study on Antiviral Activity :

A recent study evaluated the antiviral properties of related nitropyridine derivatives against Hepatitis B virus (HBV). While direct data on this compound was not provided, the findings indicated that similar compounds could enhance intracellular levels of APOBEC3G, a protein involved in inhibiting viral replication . -

Pharmacokinetics and Toxicology :

Investigations into the pharmacokinetic profile of nitropyridine derivatives have shown promising results regarding their absorption and metabolism. For example, studies indicated favorable bioavailability and low toxicity in animal models, suggesting a safe therapeutic window for further exploration .

Comparative Analysis with Similar Compounds

The table below compares this compound with other nitropyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and nitro groups present | Potential antimicrobial and anticancer |

| 3-Nitropyridine | Lacks methoxy group | Limited biological activity |

| 4-Aminopyridine | Contains amino group | Known for neuroprotective effects |

| 5-Nitropyridine-2-sulfonic acid | Contains sulfonic acid group | Used in dye production |

Eigenschaften

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.